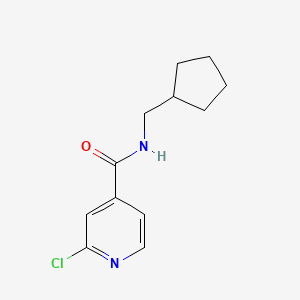

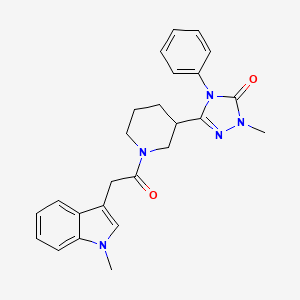

![molecular formula C16H16N4O2 B2895531 4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile CAS No. 343374-98-1](/img/structure/B2895531.png)

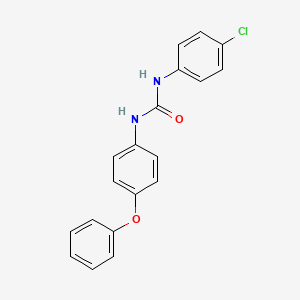

4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile” is a solid substance with a molecular weight of 282.3 . The IUPAC name for this compound is 4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile .

Molecular Structure Analysis

The molecular formula of this compound is C15H14N4O2 . It contains a furo[2,3-b]pyridine ring system, which is a pyridopyrimidine isomer with nitrogen atoms at specific positions .Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

One study focused on the synthesis and reactivity of related pyridinecarbonitrile compounds, demonstrating the conversion of 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile into various derivatives through chlorination and reaction with benzene-sulfonyl chloride, leading to a tris-sulfonyl derivative whose structure was verified by X-ray analysis (Katritzky et al., 1995). This highlights the chemical flexibility and potential for modification in pyridinecarbonitriles, suggesting avenues for creating compounds with specific properties.

Neurotropic Activity

Another study synthesized new diamino derivatives of pyrano[3,4-c]pyridines, identifying compounds with neurotropic properties through pharmacological testing. These compounds demonstrated potential in preventing clonic seizures and exhibited sedative effects, indicating their relevance in developing neuroactive drugs (Paronikyan et al., 2016).

Material Sciences

Research into pyridine derivatives also extends to material sciences, where compounds with pyridinecarbonitrile structures have been investigated for their potential in photovoltaic devices and as corrosion inhibitors. For example, some studies have synthesized molecules for bulk-heterojunction solar cells, demonstrating how the incorporation of pyridinecarbonitrile units can influence the photovoltaic performance and efficiency of these devices (Gupta et al., 2015).

Corrosion Inhibition

In addition, pyridine derivatives have been evaluated for their corrosion inhibition properties, showing effectiveness in protecting metals in aggressive environments. This application is critical in industrial settings where corrosion resistance is paramount for maintaining the integrity and longevity of metal components (Sudheer & Quraishi, 2015).

Safety and Hazards

Wirkmechanismus

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of multiple amino groups and a carbonitrile group in its structure suggests it could form multiple bonds and interactions with target proteins, potentially altering their function .

Biochemical Pathways

Compounds with similar structures have been found to play roles in various biochemical pathways, including those involved in cell signaling, metabolism, and dna synthesis .

Pharmacokinetics

Its molecular weight (282.3 g/mol ) suggests it could be well-absorbed in the body. The presence of polar amino and carbonitrile groups could influence its distribution and metabolism.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its structure, it could potentially interact with various cellular targets, leading to a range of possible effects. More research is needed to elucidate these effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s amino groups could undergo protonation or deprotonation depending on the pH, potentially affecting its interaction with targets .

Eigenschaften

IUPAC Name |

4,6-diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2/c1-9-4-2-3-5-13(9)21-8-10-6-11-14(18)12(7-17)15(19)20-16(11)22-10/h2-5,10H,6,8H2,1H3,(H4,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYKVPDVLMSCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC2CC3=C(C(=C(N=C3O2)N)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Diamino-2-[(2-methylphenoxy)methyl]-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

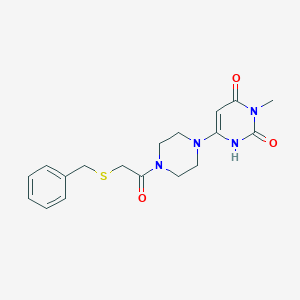

![7-[4-oxo-4-(4-piperidin-1-ylpiperidin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2895453.png)

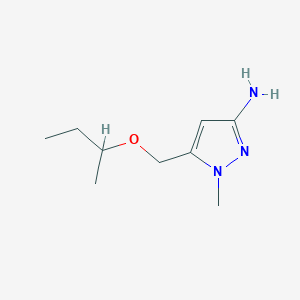

![4-Oxo-2-p-tolylsulfanyl-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2895454.png)

![2-[(3-Chlorobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2895461.png)

![1-(4-Methoxyphenethyl)-3-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2895467.png)

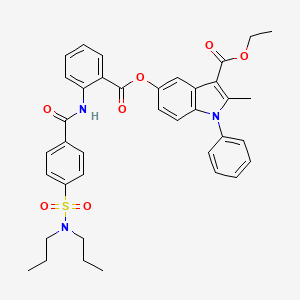

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one](/img/structure/B2895469.png)